sec-butyl 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate
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Overview
Description
Sec-butyl 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring in its structure contributes to its significant biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sec-butyl 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate typically involves the condensation of sec-butyl acetate with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol . The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid . The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions . The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sec-butyl 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Sec-butyl 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of sec-butyl 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to cell death . Additionally, the compound may interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Sec-butyl 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate can be compared with other 1,2,4-triazole derivatives:
Fluconazole: A well-known antifungal agent with a similar triazole ring structure.
Itraconazole: Another antifungal agent with a broader spectrum of activity.
Voriconazole: Known for its effectiveness against resistant fungal strains.
This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties .
Properties
IUPAC Name |
butan-2-yl 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-3-10(2)20-12(19)9-21-14-17-16-13(18(14)15)11-7-5-4-6-8-11/h4-8,10H,3,9,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYUQMNODOKGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CSC1=NN=C(N1N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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